molecular formula C15H10F2N4O B12390367 Vegfr-2-IN-31

Vegfr-2-IN-31

货号: B12390367
分子量: 300.26 g/mol
InChI 键: WDWLPDDXHSDZFZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vegfr-2-IN-31 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This compound has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly in prostate cancer. It works by blocking the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the process by which new blood vessels form from pre-existing ones. This makes this compound a promising candidate for anti-cancer therapies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-31 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening methods ensures that the final product meets the required standards for pharmaceutical applications .

化学反应分析

Types of Reactions

Vegfr-2-IN-31 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

科学研究应用

Scientific Research Applications

  • Cancer Therapy
    • Tumor Growth Inhibition : Studies have shown that inhibiting VEGFR-2 can significantly impair tumor growth. For instance, a study demonstrated that neutralization of VEGFR-2 led to a 26% reduction in lung metastases in renal cell carcinoma models . This highlights the potential of Vegfr-2-IN-31 in managing metastatic cancers.
    • Angiogenesis Reduction : Research indicates that compounds targeting VEGFR-2 can decrease angiogenesis in various cancer types. For example, in colorectal cancer models, the expression of VEGFR-2 was linked to enhanced angiogenic activity, suggesting that inhibitors like this compound could serve as effective antiangiogenic agents .
  • Combination Therapies
    • Synergistic Effects : The use of this compound in combination with other therapeutic agents may enhance its efficacy. In studies involving dual inhibition of VEGFR and other pathways, significant reductions in tumor size were observed, suggesting that combining this compound with other inhibitors could yield better outcomes .
  • Molecular Studies
    • In Vitro Testing : The compound has been evaluated for its inhibitory effects on various cancer cell lines, including MCF-7 and HepG2. Results showed potent anti-proliferative effects with IC50 values indicating strong activity against these cell lines . This suggests that this compound could be a promising candidate for further development.

Data Tables

Study Cancer Type Inhibitory Effect (IC50) Outcome
HepG20.239 μMInduced apoptosis; inhibited migration
MCF-70.66 μMSignificant cytotoxicity; selective against tumor cells
Colorectal CancerNot specifiedReduced angiogenesis; potential target for therapy

Case Studies

  • Colorectal Cancer Study
    • A study involving 55 colorectal cancer specimens found that targeting VEGFR-2 reduced angiogenic markers significantly, indicating the therapeutic potential of this compound in this cancer type .
  • Renal Cell Carcinoma Research
    • In experiments with renal cell carcinoma models, the use of VEGFR inhibitors resulted in substantial reductions in lung metastases, underscoring the importance of VEGFR signaling in tumor progression and the potential application of this compound as a treatment option .

作用机制

Vegfr-2-IN-31 exerts its effects by binding to the VEGFR-2 receptor, preventing the binding of vascular endothelial growth factor (VEGF). This inhibits the dimerization and autophosphorylation of the receptor, blocking downstream signaling pathways involved in cell proliferation, migration, and survival. Key pathways affected include the phospholipase C gamma-protein kinase C (PLCγ-PKC), TSAd-Src-phosphoinositide 3-kinase-Akt (PI3K-Akt), and SHB-focal adhesion kinase-paxillin (FAK-paxillin) pathways .

相似化合物的比较

Similar Compounds

    Sorafenib: Another VEGFR-2 inhibitor used in cancer therapy.

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.

    Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.

Uniqueness

Vegfr-2-IN-31 is unique in its high specificity and potency against VEGFR-2, making it particularly effective in inhibiting angiogenesis. Compared to similar compounds, this compound has shown superior efficacy in preclinical studies, particularly in prostate cancer models .

生物活性

Vegfr-2-IN-31 is a compound that acts as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is pivotal in angiogenesis, the process through which new blood vessels form from pre-existing ones. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

VEGFR-2 is primarily activated by its ligand, VEGF-A, leading to a cascade of signaling events that promote endothelial cell proliferation, migration, and survival. The activation of VEGFR-2 engages several downstream pathways, including the phospholipase C-gamma (PLCγ) pathway and the mitogen-activated protein kinase (MAPK) pathway, which are crucial for angiogenesis . this compound inhibits this receptor's activity, thereby blocking these pathways and reducing angiogenic responses.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits VEGFR-2 kinase activity. For instance, a study showed that this compound significantly reduced VEGF-induced endothelial cell proliferation and migration in cultured cells. The inhibition of tube formation in Matrigel assays further supports its anti-angiogenic potential .

Study TypeObservationResult
In VitroEndothelial cell proliferationSignificant reduction
In VitroMigration assaysSignificant inhibition
In VitroTube formation in MatrigelMarked decrease

In Vivo Studies

In animal models, this compound has been shown to inhibit tumor growth by blocking angiogenesis. For example, mice treated with this compound exhibited reduced tumor vascularization and size compared to control groups. This effect was attributed to decreased levels of circulating endothelial progenitor cells (CEPs), which are essential for tumor angiogenesis .

Case Studies

  • Renal Cell Carcinoma Model : In a study utilizing a renal cell carcinoma model, the administration of this compound led to a 26% reduction in mean organ weight due to decreased metastasis formation. The findings indicated that targeting VEGFR-2 could effectively limit tumor spread by disrupting its vascular supply .
  • Breast Cancer Model : Another case study focused on breast cancer xenografts demonstrated that treatment with this compound resulted in significant tumor shrinkage and reduced microvessel density, indicating effective inhibition of angiogenesis .

Potential Therapeutic Applications

Given its mechanism of action and observed efficacy in preclinical studies, this compound holds promise for therapeutic applications in various conditions characterized by pathological angiogenesis, such as:

  • Cancer : Targeting VEGFR-2 can be particularly beneficial in solid tumors where angiogenesis plays a crucial role in tumor growth and metastasis.
  • Ocular Diseases : Conditions like age-related macular degeneration (AMD) may benefit from anti-VEGFR therapies to reduce abnormal blood vessel growth.

属性

分子式

C15H10F2N4O

分子量

300.26 g/mol

IUPAC 名称

4-[(2,4-difluorophenyl)diazenyl]-5-phenyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C15H10F2N4O/c16-10-6-7-12(11(17)8-10)18-20-14-13(19-21-15(14)22)9-4-2-1-3-5-9/h1-8H,(H2,19,21,22)

InChI 键

WDWLPDDXHSDZFZ-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)N=NC3=C(C=C(C=C3)F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。